BDC2.5 mimotope 1040-31

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

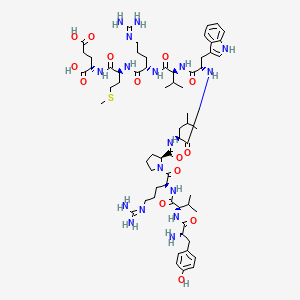

分子式 |

C63H97N17O14S |

|---|---|

分子量 |

1348.6 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C63H97N17O14S/c1-33(2)29-46(77-57(89)48-17-12-27-80(48)60(92)44(16-11-26-70-63(67)68)74-59(91)50(34(3)4)78-52(84)40(64)30-36-18-20-38(81)21-19-36)55(87)76-47(31-37-32-71-41-14-9-8-13-39(37)41)56(88)79-51(35(5)6)58(90)73-42(15-10-25-69-62(65)66)53(85)72-43(24-28-95-7)54(86)75-45(61(93)94)22-23-49(82)83/h8-9,13-14,18-21,32-35,40,42-48,50-51,71,81H,10-12,15-17,22-31,64H2,1-7H3,(H,72,85)(H,73,90)(H,74,91)(H,75,86)(H,76,87)(H,77,89)(H,78,84)(H,79,88)(H,82,83)(H,93,94)(H4,65,66,69)(H4,67,68,70)/t40-,42-,43-,44-,45-,46-,47-,48-,50-,51-/m0/s1 |

InChI 键 |

PSQOJBFNOHZXHH-RQXVNRIXSA-N |

手性 SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |

规范 SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)N |

产品来源 |

United States |

Foundational & Exploratory

BDC2.5 Mimotope 1040-31: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The BDC2.5 T-cell receptor (TCR) transgenic mouse is a cornerstone model in the study of autoimmune diabetes. Central to research utilizing this model is the BDC2.5 mimotope 1040-31, a potent synthetic peptide agonist for the BDC2.5 TCR. This document provides an in-depth technical overview of the mechanism of action of the 1040-31 mimotope, detailing its interaction with the BDC2.5 TCR, the subsequent cellular activation cascade, and its application in experimental settings.

Core Mechanism of Action

The this compound is a decapeptide that acts as a superagonist for the diabetogenic CD4+ T-cell clone BDC2.5.[1] Its primary mechanism of action involves being presented by the MHC class II molecule I-Ag7 on the surface of antigen-presenting cells (APCs) to the BDC2.5 T-cell receptor. This interaction triggers a signaling cascade within the T-cell, leading to its activation, proliferation, and effector functions, which are implicated in the pathogenesis of type 1 diabetes.

Signaling Pathway

The binding of the I-Ag7/1040-31 complex to the BDC2.5 TCR initiates a canonical TCR signaling pathway. While specific studies on the immediate downstream signaling of the 1040-31 mimotope are detailed, the general pathway is well-established. Key events include the activation of Src-family kinases (like Lck), phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 complex, and the recruitment and activation of ZAP-70. This leads to the activation of multiple downstream pathways, including the PLCγ1-Ca2+, RAS-MAPK, and PI3K-Akt pathways, culminating in the activation of transcription factors such as NFAT, AP-1, and NF-κB. These transcription factors drive the expression of genes responsible for T-cell proliferation, differentiation, and cytokine production. Notably, the p38 MAPK pathway has been shown to be involved in the response of BDC2.5 T-cells to stimulation.

Data Presentation

The following tables summarize quantitative data from various studies investigating the effects of the this compound on T-cell responses.

Table 1: T-Cell Proliferation in Response to this compound

| Cell Type | Mimotope Concentration | Incubation Time | Proliferation Readout (CPM) | Reference |

| BDC2.5 Splenocytes | 0.1 µg/ml | 72 hours | High (Specific values vary) | [1] |

| Lymphocytes from M0-treated BDC2.5 mice | 500 ng/mL | 72 hours | 32807 ± 7911 | [2] |

| Lymphocytes from M2r-treated BDC2.5 mice | 500 ng/mL | 72 hours | 16518 ± 3333 | [2] |

Table 2: Cytokine Production by BDC2.5 T-Cells Stimulated with Mimotope 1040-31

| Cell Type | Mimotope Concentration | Incubation Time | Cytokine Measured | Result | Reference |

| BDC2.5 CD4+ T-cells co-cultured with peptide-pulsed GM/DCs | 0.5 µg/mL | 48 hours | IFN-γ | Increased secretion | [3] |

| BDC2.5 T-cells co-cultured with genetically redirected T-cells | Not specified | 24 hours | IFN-γ | Peptide-specific secretion | [4] |

| BDC2.5 CD4+ T-cells co-cultured with peptide-pulsed GM/DCs and p38 MAPK inhibitor | 0.5 µg/mL | 48 hours | IFN-γ | Significantly increased secretion compared to vehicle | [3] |

Experimental Protocols

T-Cell Proliferation Assay

This protocol outlines a general procedure for measuring the proliferation of BDC2.5 T-cells in response to the 1040-31 mimotope.

1. Cell Preparation:

-

Isolate splenocytes from BDC2.5 TCR transgenic mice.

-

Prepare a single-cell suspension and deplete red blood cells using a suitable lysis buffer.

-

Wash the cells and resuspend in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Count the cells and adjust the concentration to 2 x 106 cells/mL.

2. Assay Setup:

-

Plate 100 µL of the cell suspension (2 x 105 cells) into each well of a 96-well flat-bottom plate.

-

Prepare serial dilutions of the this compound in complete RPMI-1640 medium. A typical starting concentration is 1 µg/mL.

-

Add 100 µL of the mimotope dilutions or medium alone (for unstimulated control) to the respective wells.

-

Culture the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

3. Proliferation Measurement:

-

18 hours before harvesting, add 1 µCi of [3H]-thymidine to each well.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter. The results are expressed as counts per minute (CPM).

Intracellular Cytokine Staining

This protocol provides a general framework for detecting intracellular cytokine production in BDC2.5 T-cells following stimulation with the 1040-31 mimotope.

1. T-Cell Stimulation:

-

Co-culture BDC2.5 CD4+ T-cells (2 x 105 cells/well) with irradiated, T-cell-depleted splenocytes as APCs (5 x 105 cells/well) in a 96-well round-bottom plate.

-

Stimulate the cells with the this compound (e.g., 0.5 µg/mL) for 6 hours at 37°C in a humidified 5% CO2 incubator.

-

For the last 4 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture to block cytokine secretion.

2. Cell Surface Staining:

-

Harvest the cells and wash with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

-

Stain for cell surface markers (e.g., CD4, TCR Vβ4) by incubating with fluorescently labeled antibodies for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

3. Fixation and Permeabilization:

-

Resuspend the cells in a fixation/permeabilization solution and incubate for 20 minutes at 4°C in the dark.

-

Wash the cells twice with permeabilization buffer.

4. Intracellular Staining:

-

Resuspend the cells in permeabilization buffer containing fluorescently labeled anti-cytokine antibodies (e.g., anti-IFN-γ, anti-IL-10).

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with permeabilization buffer.

5. Flow Cytometry Analysis:

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the data to determine the percentage of CD4+ T-cells producing specific cytokines.

Conclusion

The this compound is an indispensable tool for investigating the mechanisms of autoimmune diabetes. Its potent and specific activation of diabetogenic BDC2.5 T-cells allows for detailed studies of T-cell activation, differentiation, and effector function. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols, to aid researchers in designing and interpreting experiments utilizing this critical reagent.

References

The Agonistic Mimotope BDC2.5 1040-31: A Technical Guide to its Function in T-Cell Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The BDC2.5 T-cell receptor (TCR) transgenic mouse is a cornerstone model in the study of type 1 diabetes (T1D), a T-cell-mediated autoimmune disease. The BDC2.5 T-cell clone, from which this model is derived, recognizes an unknown autoantigen in pancreatic islet cells, leading to the destruction of insulin-producing beta cells. The synthetic peptide mimotope, 1040-31, has been identified as a potent agonist for the BDC2.5 TCR.[1][2][3][4] This technical guide provides an in-depth overview of the function of the BDC2.5 mimotope 1040-31 in T-cell activation, compiling quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers in immunology and drug development.

Core Function: Potent Agonist for Diabetogenic T-Cells

The this compound is a synthetic decapeptide (Sequence: YVRPLWVRME) that acts as a strong agonist for the diabetogenic CD4+ T-cell clone BDC2.5.[1][2][3][4] It is highly specific for T-cells expressing the BDC2.5 TCR transgene (BDC2.5 TCR Tg+ T-cells).[1][2][3][4] Its primary function is to mimic the natural islet autoantigen, thereby potently stimulating BDC2.5 T-cells. This potent stimulation makes it an invaluable tool for in vitro and in vivo studies of T-cell activation, proliferation, cytokine production, and the induction of regulatory T-cells (Tregs) in the context of T1D research.[5][6][7][8][9]

Quantitative Data on T-Cell Activation

The following tables summarize quantitative data from various studies on the activation of BDC2.5 T-cells by the 1040-31 mimotope.

Table 1: T-Cell Proliferation in Response to this compound

| Parameter | Value | Experimental Conditions | Reference |

| EC50 | Not explicitly stated, but potent stimulation observed at concentrations as low as 0.1 µg/mL. | Splenocytes from BDC2.5 TCR Tg mice were cultured with varying concentrations of 1040-31 peptide for 72 hours. Proliferation was measured by [3H]thymidine incorporation. | [10] |

| Stimulation Index | Significantly higher proliferation of BDC2.5 T-cells from B-cell depleted mice compared to controls. | Purified BDC2.5 CD4+ T-cells were co-cultured with irradiated APCs and 1040-31 mimotope. Proliferation was measured by [3H]thymidine incorporation. | [11] |

| Proliferation Inhibition | Proliferation of lymphocytes from M2r macrophage-treated BDC2.5 mice was 16518 ± 3,333 CPM, compared to 32807 ± 7,911 CPM in M0-treated mice upon restimulation with 500 ng/mL 1040-31. | Lymphocytes from treated BDC2.5 mice were restimulated with 1040-31 for 72 hours. Proliferation was measured by [3H]thymidine incorporation. | [6] |

Table 2: Cytokine Production by BDC2.5 T-Cells Stimulated with 1040-31 Mimotope

| Cytokine | Concentration/Expression | Experimental Conditions | Reference |

| IFN-γ | Significantly increased production in the presence of 0.5 µg/mL 1040-31 peptide. | CD4+CD25- T-cells from BDC2.5-NOD mice were incubated with NOD GM/DCs pulsed with 1040-31. IFN-γ was quantified from supernatants after 48 hours by ELISA. | [5] |

| IFN-γ | Secreted in large quantities by tetramer-positive T-cells stimulated with a similar BDC2.5-stimulating peptide (p79). | Tetramer-sorted CD4+ T-cells from NOD mice were stimulated with peptide-pulsed APCs. | [8] |

| IL-10 | Tetramer-positive T-cells stimulated with p79 were biased towards IL-10 production. | Tetramer-sorted CD4+ T-cells from NOD mice were stimulated with peptide-pulsed APCs. | [8] |

| IL-2 | Production suppressed in the presence of InsB-g7 CAR Tregs. | BDC2.5 T-cells co-cultured with DCs, p63 mimotope, and Tregs. IL-2 was measured from supernatants. | [12] |

Experimental Protocols

T-Cell Proliferation Assay ([3H]Thymidine Incorporation)

This protocol is a standard method to assess T-cell proliferation in response to stimulation with the this compound.

Materials:

-

BDC2.5 TCR Tg mouse splenocytes or purified CD4+ T-cells

-

Antigen Presenting Cells (APCs), e.g., irradiated splenocytes from non-transgenic NOD mice

-

Complete RPMI-1640 medium

-

96-well round-bottom plates

-

[3H]thymidine (1 µCi/well)

-

Cell harvester and scintillation counter

Procedure:

-

Prepare a single-cell suspension of splenocytes from BDC2.5 TCR Tg mice. For purified T-cell assays, isolate CD4+ T-cells using magnetic bead separation or cell sorting.

-

Prepare APCs by irradiating splenocytes from non-transgenic NOD mice.

-

In a 96-well round-bottom plate, seed BDC2.5 T-cells (e.g., 2 x 10^5 cells/well) and APCs (e.g., 5 x 10^5 cells/well).

-

Add varying concentrations of the this compound to the wells. A typical starting concentration range is 0.1 to 10 µg/mL.[10] Include a negative control (no peptide) and a positive control (e.g., anti-CD3 antibody).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

-

Eighteen hours before harvesting, pulse each well with 1 µCi of [3H]thymidine.

-

Harvest the cells onto a filter mat using a cell harvester.

-

Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the degree of cell proliferation.

In Vitro Treg Suppression Assay

This assay measures the ability of regulatory T-cells (Tregs) to suppress the proliferation of effector T-cells (Teffs) stimulated with the 1040-31 mimotope.

Materials:

-

Purified CD4+CD25+ Tregs and CD4+CD25- Teffs from BDC2.5 TCR Tg mice

-

Irradiated APCs

-

This compound

-

Complete RPMI-1640 medium

-

96-well round-bottom plates

-

[3H]thymidine or a proliferation dye (e.g., CFSE)

-

Flow cytometer (if using a proliferation dye)

Procedure:

-

Isolate Tregs (CD4+CD25+) and Teffs (CD4+CD25-) from the spleens and lymph nodes of BDC2.5 TCR Tg mice using magnetic bead separation or FACS.

-

Label the Teff population with a proliferation dye like CFSE, if using flow cytometry to assess proliferation.

-

In a 96-well round-bottom plate, culture a fixed number of Teffs (e.g., 5 x 10^4 cells/well) with irradiated APCs (e.g., 5 x 10^5 cells/well) and a suboptimal concentration of the 1040-31 mimotope.

-

Add varying numbers of Tregs to the wells to achieve different Treg:Teff ratios (e.g., 1:1, 1:2, 1:4, etc.). Include a control with no Tregs.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 72-96 hours.

-

If using [3H]thymidine, pulse the wells 18 hours before harvesting and measure incorporation as described in the proliferation assay.

-

If using a proliferation dye, harvest the cells and analyze the dilution of the dye in the Teff population by flow cytometry. A decrease in proliferation (less dye dilution) in the presence of Tregs indicates suppressive activity.

Signaling Pathways and Visualizations

Activation of the BDC2.5 TCR by the 1040-31 mimotope presented on an MHC class II molecule on an APC initiates a complex intracellular signaling cascade, ultimately leading to T-cell activation, proliferation, and effector function.

BDC2.5 TCR Signaling Pathway

The binding of the 1040-31 peptide-MHC complex to the BDC2.5 TCR triggers the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 complex by the Src-family kinase Lck.[13][14] This creates docking sites for ZAP-70, which is then also phosphorylated and activated by Lck.[13][14][15][16] Activated ZAP-70 phosphorylates downstream adaptor proteins, most notably Linker for Activation of T-cells (LAT).[14][15][16][17] Phosphorylated LAT serves as a scaffold to recruit a multitude of other signaling molecules, forming a "signalosome" that amplifies and diversifies the initial TCR signal, leading to the activation of transcription factors such as NFAT, AP-1, and NF-κB, which drive the expression of genes responsible for T-cell activation and effector functions.

Caption: BDC2.5 TCR Signaling Cascade.

Experimental Workflow: T-Cell Proliferation Assay

The following diagram illustrates the typical workflow for a T-cell proliferation assay using the this compound.

Caption: T-Cell Proliferation Assay Workflow.

Conclusion

The this compound is a critical reagent for dissecting the mechanisms of T-cell activation in the context of autoimmune diabetes. Its potent and specific agonistic activity for the BDC2.5 TCR allows for robust and reproducible in vitro and in vivo studies. This guide provides a centralized resource of quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to aid researchers in designing and interpreting experiments aimed at understanding and ultimately intervening in the pathogenesis of type 1 diabetes. Further research to fully elucidate the complete cytokine profile and downstream signaling nuances following 1040-31 stimulation will continue to refine our understanding of diabetogenic T-cell function.

References

- 1. This compound - 1 mg [anaspec.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. genscript.com [genscript.com]

- 4. This compound peptide [novoprolabs.com]

- 5. mdpi.com [mdpi.com]

- 6. Adoptive Transfer of Immunomodulatory M2 Macrophages Prevents Type 1 Diabetes in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulatory T cells induced by single peptide liposome immunotherapy suppress islet-specific T cell responses to multiple antigens and protect from autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detection and characterization of T cells specific for BDC2.5 T cell-stimulating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Status of autoimmune diabetes 20-year after generation of BDC2.5-TCR transgenic non-obese diabetic mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. The Dual Effects of B Cell Depletion on Antigen-Specific T Cells in BDC2.5NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 13. Frontiers | CD28 shapes T cell receptor signaling by regulating Lck dynamics and ZAP70 activation [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT - PMC [pmc.ncbi.nlm.nih.gov]

- 17. escholarship.org [escholarship.org]

Understanding the Specificity of the BDC2.5 T-Cell Clone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the specificity of the BDC2.5 T-cell clone, a critical tool in the study of Type 1 Diabetes (T1D). The BDC2.5 T-cell receptor (TCR) is derived from a CD4+ T-cell clone isolated from a non-obese diabetic (NOD) mouse and is instrumental in modeling the autoimmune processes that lead to the destruction of pancreatic beta cells. This document provides a comprehensive overview of the antigens recognized by the BDC2.5 T-cell, the quantitative aspects of this recognition, detailed experimental protocols for studying its function, and a visualization of the key signaling pathways and experimental workflows.

Antigen Specificity of the BDC2.5 T-Cell Clone

The BDC2.5 T-cell clone recognizes a specific peptide presented by the major histocompatibility complex (MHC) class II molecule I-Ag7, which is strongly associated with T1D susceptibility in NOD mice.[1][2] The primary autoantigen has been identified as a hybrid insulin peptide (HIP), specifically a fusion of a fragment from insulin C-peptide and a fragment from chromogranin A (ChgA).[3][4][5][6] In addition to this natural epitope, several mimotopes and altered peptide ligands have been developed to study the activation and function of BDC2.5 T-cells.

Key Antigens and Peptides

-

Hybrid Insulin Peptide (HIP2.5): The primary physiological antigen, a fusion of insulin C-peptide and a ChgA fragment.[3][4][5][6]

-

ChgA29–42: Another peptide fragment of chromogranin A.[3][4]

-

Mimotopes (e.g., p79, p17, 1040-51): Artificially designed peptides that can stimulate BDC2.5 T-cells with high potency.[7][8]

Quantitative Analysis of BDC2.5 T-Cell Specificity

The interaction between the BDC2.5 TCR and its cognate peptide-MHC (pMHC) ligands has been quantified using various biophysical and cellular assays. These studies reveal a hierarchy of affinities and functional responses to different peptides, providing insights into the mechanisms of T-cell activation and tolerance.

Two-Dimensional (2D) Affinity of BDC2.5 TCR for pMHC Ligands

The 2D affinity, a measure of the strength of the interaction between the T-cell and the antigen-presenting cell, has been determined for several key peptides.

| Peptide Epitope | T-Cell Origin | Mean 2D Affinity (μm4) | Reference |

| HIP2.5 | Splenic BDC2.5 T-cells | High (specific value not consistently stated) | [3][4][5][6] |

| WE14 | Splenic BDC2.5 T-cells | Low (two orders of magnitude lower than HIP2.5) | [3] |

| ChgA29–42 | Splenic BDC2.5 T-cells | Low (two orders of magnitude lower than HIP2.5) | [3] |

| WE14 | Preselection BDC2.5 Thymocytes | 5.6 x 10-4 | [3] |

| ChgA29–42 | Preselection BDC2.5 Thymocytes | 3.5 x 10-4 | [3] |

Functional Responses of BDC2.5 T-Cells to Peptide Stimulation

The functional consequences of TCR engagement, such as proliferation and upregulation of activation markers, are dependent on the specific peptide and its concentration.

Table 2: Dose-Dependent Proliferation and Activation Marker Upregulation of Splenic BDC2.5 T-Cells

| Peptide | Concentration Range | Proliferation (CFSE Dilution) | Upregulation of CD25, CD69, PD-1 | Reference |

| HIP2.5 | 0.001 - 100 µM | Strong, dose-dependent | Strong, dose-dependent | [4] |

| WE14 | 0.001 - 100 µM | No observable response | No observable response | [4] |

| ChgA29–42 | 0.001 - 100 µM | No observable response | No observable response | [4] |

Table 3: Cytokine Production by BDC2.5 T-Cells Upon Peptide Stimulation

| Peptide | Stimulating Conditions | IFN-γ Production | IL-10 Production | Reference |

| p79 (mimotope) | In vitro stimulation | High | Biased towards IL-10 production | [8] |

| 2.5HIP | In vivo (soluble antigen array) | No significant change | Induced IL-10+ T-cells | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the specificity and function of BDC2.5 T-cells.

Isolation of BDC2.5 T-Cells from Transgenic Mice

Objective: To obtain a pure population of BDC2.5 T-cells for in vitro and in vivo experiments.

Materials:

-

BDC2.5 TCR transgenic NOD mice (6-10 weeks old)

-

Sterile dissection tools

-

70 µm cell strainer

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol

-

Red blood cell lysis buffer (e.g., ACK lysis buffer)

-

CD4+ T-cell isolation kit (magnetic bead-based)

-

Flow cytometer and antibodies (e.g., anti-CD4, anti-Vβ4)

Procedure:

-

Euthanize BDC2.5 transgenic mouse according to institutional guidelines.

-

Aseptically harvest spleen and lymph nodes (axillary, brachial, inguinal, and pancreatic).

-

Prepare a single-cell suspension by gently mashing the tissues through a 70 µm cell strainer into a petri dish containing RPMI medium.

-

Transfer the cell suspension to a 50 mL conical tube and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in red blood cell lysis buffer and incubate for 5 minutes at room temperature.

-

Quench the lysis reaction by adding an excess of RPMI medium and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet and count viable cells using a hemocytometer and trypan blue exclusion.

-

Isolate CD4+ T-cells using a magnetic-activated cell sorting (MACS) CD4+ T-cell isolation kit according to the manufacturer's protocol.

-

(Optional) Further purify BDC2.5 T-cells by fluorescence-activated cell sorting (FACS) using antibodies against CD4 and the transgenic TCR Vβ4 chain.

In Vitro T-Cell Proliferation Assay using CFSE

Objective: To measure the proliferative response of BDC2.5 T-cells to specific peptide antigens.

Materials:

-

Isolated BDC2.5 T-cells

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Antigen-presenting cells (APCs), e.g., irradiated splenocytes from a non-transgenic NOD mouse

-

Peptide antigens (HIP2.5, WE14, ChgA29–42, mimotopes) at various concentrations

-

96-well round-bottom culture plates

-

Flow cytometer

Procedure:

-

Resuspend isolated BDC2.5 T-cells at 1 x 107 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of cold complete RPMI medium and incubate on ice for 5 minutes.

-

Wash the cells twice with complete RPMI medium.

-

Resuspend the CFSE-labeled BDC2.5 T-cells at 2 x 106 cells/mL.

-

Prepare APCs by irradiating splenocytes (3000 rads).

-

In a 96-well plate, co-culture 1 x 105 CFSE-labeled BDC2.5 T-cells with 5 x 105 irradiated APCs per well.

-

Add peptide antigens at desired final concentrations (e.g., in a serial dilution from 100 µM to 0.001 µM). Include a no-peptide control.

-

Culture the cells for 72 hours at 37°C in a 5% CO2 incubator.

-

Harvest the cells and analyze by flow cytometry. Gate on the CD4+ T-cell population and measure the dilution of CFSE fluorescence as an indicator of cell division.

Flow Cytometry for Surface Marker and Intracellular Cytokine Analysis

Objective: To assess the activation state and cytokine profile of BDC2.5 T-cells.

Materials:

-

Stimulated BDC2.5 T-cells (from in vitro culture or ex vivo from mice)

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

-

Fluorochrome-conjugated antibodies against surface markers (e.g., CD4, Vβ4, CD25, CD69, PD-1)

-

Brefeldin A and Monensin (Golgi transport inhibitors)

-

Intracellular fixation and permeabilization buffer kit

-

Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-10)

-

Flow cytometer

Procedure:

-

For intracellular cytokine staining: Add Brefeldin A (e.g., 10 µg/mL) and Monensin (e.g., 2 µM) to the cell culture for the last 4-6 hours of stimulation to block cytokine secretion.

-

Harvest the cells and wash with flow cytometry staining buffer.

-

Surface Staining: Resuspend the cells in staining buffer containing the appropriate combination of fluorochrome-conjugated antibodies against surface markers.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with staining buffer.

-

Intracellular Staining: Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

-

Add the fluorochrome-conjugated antibodies against intracellular cytokines diluted in permeabilization buffer.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with permeabilization buffer.

-

Resuspend the cells in staining buffer and acquire data on a flow cytometer.

-

Analyze the data using appropriate software, gating on the CD4+Vβ4+ population to assess the expression of activation markers and cytokines.

Visualization of Signaling Pathways and Workflows

BDC2.5 T-Cell Receptor (TCR) Signaling Pathway

The engagement of the BDC2.5 TCR by its specific pMHC ligand on an antigen-presenting cell initiates a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and effector function.

Experimental Workflow for Assessing BDC2.5 T-Cell Proliferation

The following diagram illustrates the key steps involved in a CFSE-based proliferation assay to measure the response of BDC2.5 T-cells to antigenic stimulation.

References

- 1. Type 1 Diabetes: Chapter 4 [som.cuanschutz.edu]

- 2. Status of autoimmune diabetes 20-year after generation of BDC2.5-TCR transgenic non-obese diabetic mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Hybrid Insulin Epitope Maintains High 2D Affinity for Diabetogenic T Cells in the Periphery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. A Hybrid Insulin Epitope Maintains High 2D Affinity for Diabetogenic T Cells in the Periphery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Immune Epitope Database (IEDB) [iedb.org]

- 7. researchgate.net [researchgate.net]

- 8. Detection and characterization of T cells specific for BDC2.5 T cell-stimulating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

BDC2.5 Mimotope 1040-31 as a Superagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The BDC2.5 T-cell receptor (TCR) transgenic mouse is a cornerstone model in the study of Type 1 Diabetes (T1D), providing a valuable tool to investigate the autoimmune mechanisms underlying the destruction of pancreatic β-cells. The BDC2.5 CD4+ T-cell clone, from which the transgenic model is derived, is specific for an islet antigen. While the natural ligand has been identified as a hybrid insulin-chromogranin A peptide, the synthetic mimotope 1040-31 has emerged as a potent "superagonist" for these T-cells.[1][2][3] This technical guide provides an in-depth overview of the BDC2.5 mimotope 1040-31, its characteristics, and its application in experimental settings, complete with detailed protocols and quantitative data.

The 1040-31 peptide, also known as p31, is a strongly agonistic peptide for the diabetogenic T-cell clone BDC2.5.[4][5] Its sequence is H-Tyr-Val-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu-OH (YVRPLWVRME).[4][5] This mimotope is highly effective in stimulating BDC2.5 T-cells, making it a crucial reagent for in vitro and in vivo studies of T-cell activation, proliferation, and cytokine production in the context of T1D research.[6]

Quantitative Data on BDC2.5 T-Cell Activation by Mimotope 1040-31

The superagonist activity of mimotope 1040-31 is demonstrated by its ability to induce robust proliferation and cytokine secretion by BDC2.5 T-cells at low concentrations. The following tables summarize quantitative data from various studies.

Table 1: T-Cell Proliferation in Response to this compound

| Cell Type | Stimulus | Concentration | Proliferation (CPM) | Reference |

| BDC2.5 splenocytes | Mimotope 1040-31 | 0.1 µg/mL | >150,000 | [1] |

| Lymphocytes from M0-treated NOD-BDC2.5 mice | Mimotope 1040-31 | 500 ng/mL | 32,807 ± 7,911 | [7] |

| Lymphocytes from M2r-treated NOD-BDC2.5 mice | Mimotope 1040-31 | 500 ng/mL | 16,518 ± 3,333 | [7] |

| Purified BDC2.5 CD4+ T-cells | Mimotope 1040-31 | Not Specified | Stimulation Index > 20 | [2] |

CPM: Counts Per Minute from [3H]thymidine incorporation assays. Stimulation Index is the ratio of proliferation with antigen to proliferation without antigen.

Table 2: Cytokine Production by BDC2.5 T-Cells Stimulated with Mimotope 1040-31

| Cell Type | Stimulus | Cytokine Measured | Concentration | Reference |

| BDC2.5 T-cells | Mimotope 1040-31 | IFN-γ | High | [8] |

| BDC2.5 T-cells | Mimotope 1040-31 | IL-10 | Low/Biased towards | [8] |

| CD4+CD25- T-cells from BDC2.5-NOD mice with GM/DCs | Mimotope 1040-31 (0.5 µg/mL) | IFN-γ | Significantly increased | [9] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments involving the this compound. The following are composite protocols synthesized from multiple sources.

In Vitro T-Cell Proliferation Assay

This protocol outlines the steps to measure the proliferation of BDC2.5 T-cells in response to the 1040-31 mimotope using [3H]thymidine incorporation.

Materials:

-

BDC2.5 TCR transgenic mouse spleen or lymph nodes

-

This compound (lyophilized)

-

Complete RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

2-Mercaptoethanol

-

96-well flat-bottom plates

-

[3H]thymidine

-

Cell harvester and scintillation counter

-

Irradiated splenocytes from non-transgenic NOD mice (as antigen-presenting cells, APCs)

Procedure:

-

Prepare BDC2.5 T-cells: Isolate splenocytes or lymph node cells from a BDC2.5 TCR transgenic mouse and prepare a single-cell suspension.

-

Prepare APCs: Isolate splenocytes from a non-transgenic NOD mouse, irradiate them to prevent proliferation, and use them as APCs.

-

Peptide Reconstitution: Reconstitute lyophilized this compound in sterile PBS or DMSO to a stock concentration of 1 mg/mL. Further dilute in complete RPMI-1640 medium to the desired working concentrations.

-

Cell Plating:

-

Plate irradiated APCs at 5 x 10^5 cells/well in a 96-well flat-bottom plate.

-

Add purified BDC2.5 CD4+ T-cells at 2 x 10^5 cells/well.

-

-

Stimulation: Add serial dilutions of the 1040-31 mimotope to the wells. Include a negative control (no peptide) and a positive control (e.g., anti-CD3 antibody).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

[3H]thymidine Labeling: Add 1 µCi of [3H]thymidine to each well and incubate for an additional 18-24 hours.

-

Harvesting and Counting: Harvest the cells onto a filter mat using a cell harvester. Measure the incorporated radioactivity using a scintillation counter. The results are expressed in counts per minute (CPM).

Intracellular Cytokine Staining

This protocol describes the detection of intracellular cytokines, such as IFN-γ and IL-2, in BDC2.5 T-cells after stimulation with the 1040-31 mimotope.

Materials:

-

Stimulated BDC2.5 T-cells (from the proliferation assay setup, before [3H]thymidine addition)

-

Brefeldin A or Monensin (protein transport inhibitors)

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fixation/Permeabilization buffer (commercially available kits are recommended)

-

Fluorochrome-conjugated antibodies against mouse CD4, TCR Vβ4, IFN-γ, and IL-2

-

Flow cytometer

Procedure:

-

Cell Stimulation: Stimulate BDC2.5 T-cells with the 1040-31 mimotope as described in the proliferation assay for 4-6 hours.

-

Protein Transport Inhibition: For the last 2-4 hours of stimulation, add Brefeldin A (e.g., 10 µg/mL) or Monensin to the culture to block cytokine secretion.

-

Surface Staining:

-

Harvest the cells and wash with FACS buffer.

-

Stain for surface markers (e.g., anti-CD4, anti-TCR Vβ4) for 30 minutes on ice, protected from light.

-

Wash the cells twice with FACS buffer.

-

-

Fixation and Permeabilization:

-

Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.

-

Wash the cells and then resuspend in permeabilization buffer for 15 minutes.

-

-

Intracellular Staining:

-

Add fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-IL-2) to the permeabilized cells.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Acquisition and Analysis: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer and analyze the data using appropriate software to determine the percentage of cytokine-producing cells within the CD4+ T-cell population.[10][11][12][13][14]

In Vivo Adoptive Transfer Model

This protocol outlines the adoptive transfer of BDC2.5 T-cells into immunodeficient mice to study their diabetogenic potential upon challenge with the 1040-31 mimotope.

Materials:

-

BDC2.5 TCR transgenic mice (donor)

-

NOD.SCID or NOD.Rag-/- mice (recipient)

-

This compound

-

Sterile PBS

-

FACS buffer and antibodies for cell sorting (anti-CD4, anti-CD62L)

-

Blood glucose monitoring system

Procedure:

-

Isolation of Naive BDC2.5 T-cells: Isolate splenocytes and lymph node cells from BDC2.5 TCR transgenic mice. Enrich for CD4+ T-cells using magnetic beads and then sort for naive CD4+CD62L+ T-cells using a flow cytometer.[15][16]

-

Adoptive Transfer: Inject a defined number of purified naive BDC2.5 T-cells (e.g., 1 x 10^6 cells) intravenously into recipient NOD.SCID or NOD.Rag-/- mice.[15][16]

-

In Vivo Challenge (Optional): To study the acute activation of the transferred T-cells, the recipient mice can be challenged with the 1040-31 mimotope via intraperitoneal or intravenous injection at a specified time point after transfer.

-

Monitoring for Diabetes: Monitor the mice for the onset of diabetes by regularly checking their blood glucose levels. Diabetes is typically defined as two consecutive blood glucose readings above 250 mg/dL.[17]

-

Analysis of T-cell Response: At the end of the experiment, tissues such as the spleen, pancreatic lymph nodes, and pancreas can be harvested to analyze the infiltration, proliferation, and cytokine profile of the transferred BDC2.5 T-cells.

Visualizations

BDC2.5 TCR Signaling Pathway

The following diagram illustrates the key signaling events initiated by the engagement of the BDC2.5 TCR with the 1040-31 mimotope presented by an antigen-presenting cell (APC).

Caption: BDC2.5 TCR signaling cascade.

Experimental Workflow: In Vitro T-Cell Proliferation Assay

This diagram outlines the major steps of the in vitro T-cell proliferation assay.

Caption: Workflow for T-cell proliferation assay.

Logical Relationship: Superagonist Activity

This diagram illustrates the concept of the 1040-31 mimotope as a superagonist for the BDC2.5 TCR.

Caption: Concept of superagonist activity.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. The Dual Effects of B Cell Depletion on Antigen-Specific T Cells in BDC2.5NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Status of autoimmune diabetes 20-year after generation of BDC2.5-TCR transgenic non-obese diabetic mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - 1 mg [anaspec.com]

- 5. innopep.com [innopep.com]

- 6. Selective immunotargeting of diabetogenic CD4 T cells by genetically redirected T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. Detection and characterization of T cells specific for BDC2.5 T cell-stimulating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. med.virginia.edu [med.virginia.edu]

- 11. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 12. Intracellular Cytokine Staining Protocol [anilocus.com]

- 13. Intracellular Cytokine (ICS) Staining Protocol [protocols.io]

- 14. content-assets.jci.org [content-assets.jci.org]

- 15. Accelerated Type 1 Diabetes Induction in Mice by Adoptive Transfer of Diabetogenic CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. leoriella.com [leoriella.com]

An In-depth Technical Guide to the BDC2.5 Mimotope 1040-31

For Researchers, Scientists, and Drug Development Professionals

Core Summary

The BDC2.5 mimotope 1040-31 is a synthetic decapeptide with the amino acid sequence Tyr-Val-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu (YVRPLWVRME).[1][2] It is a potent agonist for the BDC2.5 T-cell receptor (TCR), which is characteristic of a diabetogenic CD4+ T-cell clone isolated from a non-obese diabetic (NOD) mouse model of type 1 diabetes.[3][4] This mimotope, also known as p31, is a valuable tool in type 1 diabetes research, used to stimulate BDC2.5 TCR transgenic T-cells to study T-cell activation, signaling pathways, and the efficacy of immunomodulatory therapies.[3][4]

Physicochemical Properties

| Property | Value | Reference |

| Amino Acid Sequence | YVRPLWVRME | [1][2] |

| Molecular Formula | C63H97N17O14S | [1][2] |

| Molecular Weight | ~1348.7 Da | [1][2] |

| Purity (by HPLC) | ≥95% | [2] |

Quantitative Data

T-Cell Activation and Proliferation

The potency of this compound in stimulating BDC2.5 T-cells has been quantified in various studies. The half-maximal effective concentration (EC50) for T-cell proliferation is a key metric.

| Parameter | Value | Cell Type | Assay | Reference |

| EC50 | Not explicitly quantified, but potent stimulation observed at 0.1 µg/mL | BDC2.5 splenocytes | [3H]thymidine incorporation | [5] |

| EC50 | Not explicitly quantified, but significant proliferation induced at concentrations as low as 10-100 nM | BDC2.5 CD4+ T-cells | Not specified |

Cytokine Production

Stimulation of BDC2.5 T-cells with the 1040-31 mimotope induces the production of a range of cytokines. The cytokine profile can provide insights into the nature of the T-cell response (e.g., pro-inflammatory vs. regulatory).

| Cytokine | Observation | Cell Type | Experimental Context | Reference |

| IFN-γ | Significantly increased production | BDC2.5 CD4+ T-cells | Co-culture with GM/DCs | [6] |

| IL-10 | Increased production | BDC2.5 T-cells | Not specified | [7] |

| IL-17 | Increased production | Splenic and pLN T-cells from immunized mice | Post-immunization with mimotope | [7] |

| TGF-β | Increased production | Splenic and pLN T-cells from immunized mice | Not specified | [7] |

Experimental Protocols

T-Cell Proliferation Assay ([3H]Thymidine Incorporation)

This protocol is a composite based on methodologies described in the literature for measuring T-cell proliferation in response to stimulation with the this compound.

1. Cell Preparation:

-

Isolate splenocytes from BDC2.5 TCR transgenic mice.

-

Prepare a single-cell suspension.

2. Assay Setup:

-

Plate 2 x 10^5 BDC2.5 splenocytes per well in a 96-well flat-bottom plate.

-

Add the this compound at a final concentration of 500 ng/mL.

-

Culture the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

3. Proliferation Measurement:

-

During the final 18 hours of culture, add 1 µCi of [methyl-3H]thymidine to each well.

-

Harvest the cells onto glass fiber filters.

-

Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the degree of T-cell proliferation.[8]

Cytokine Production Analysis (ELISA)

This protocol outlines the general steps for measuring cytokine levels in the supernatant of BDC2.5 T-cell cultures stimulated with the 1040-31 mimotope.

1. Cell Culture and Supernatant Collection:

-

Culture BDC2.5 T-cells with antigen-presenting cells (APCs) and the 1040-31 mimotope (e.g., 0.5 µg/mL) for 48 hours.

-

Centrifuge the culture plates and collect the supernatant.

2. ELISA Procedure (General):

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ) overnight at 4°C.

-

Wash the plate and block non-specific binding sites.

-

Add diluted cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Incubate, wash, and then add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).

-

After a final wash, add a substrate solution to develop the color.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentration in the samples based on the standard curve.[6][9]

Signaling Pathways and Experimental Workflows

BDC2.5 T-Cell Activation by Mimotope 1040-31

The engagement of the BDC2.5 TCR by the 1040-31 mimotope presented on an MHC class II molecule (I-Ag7) on an APC initiates a signaling cascade that leads to T-cell activation, proliferation, and cytokine production.

Caption: BDC2.5 TCR signaling cascade upon engagement with the 1040-31 mimotope.

Experimental Workflow for T-Cell Proliferation Assay

The following diagram illustrates the typical workflow for assessing BDC2.5 T-cell proliferation in response to the 1040-31 mimotope.

Caption: Workflow for a [3H]thymidine-based BDC2.5 T-cell proliferation assay.

References

- 1. This compound peptide [novoprolabs.com]

- 2. This compound - 1 mg [anaspec.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. genscript.com [genscript.com]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. Role of the p38 MAPK/C/EBPβ Pathway in the Regulation of Phenotype and IL-10 and IL-12 Production by Tolerogenic Bone Marrow-Derived Dendritic Cells | MDPI [mdpi.com]

- 7. Mucosal administration of CD3-specific monoclonal antibody inhibits diabetes in NOD mice and in a preclinical mouse model transgenic for the CD3 epsilon chain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. Cytokine Elisa [bdbiosciences.com]

preliminary studies using BDC2.5 mimotope 1040-31

An In-depth Technical Guide on Preliminary Studies Using BDC2.5 Mimotope 1040-31

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent agonistic peptide for the diabetogenic T-cell clone BDC2.5.[1] This mimotope is a crucial tool in the study of Type 1 Diabetes (T1D), an autoimmune disease characterized by the T-cell mediated destruction of insulin-producing pancreatic beta cells.[2] The BDC2.5 T-cell receptor (TCR) transgenic mouse model is widely used in T1D research, and the 1040-31 peptide is specific for activating BDC2.5 TCR Tg+ T cells.[1] This document provides a comprehensive overview of preliminary studies involving this compound, including quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Core Function and Application

The this compound is recognized by the BDC2.5 T-cell clone when presented by the MHC class II molecule I-Ag7.[3][4] Its primary application in research is to stimulate and study the behavior of these pathogenic T-cells. Research utilizing this mimotope has explored mechanisms of T-cell activation, immunotolerance, and the development of immunotherapies for T1D.[3] For instance, it has been used in studies involving tolerogenic nanoparticles and the immunotargeting of islet-reactive CD4 T-cells.[3]

Quantitative Data Summary

The following tables summarize quantitative data from various preliminary studies involving this compound.

| Parameter | Concentration/Value | Cell Type/System | Assay | Observed Effect | Reference |

| T-cell Stimulation | 0.1 µg/mL | BDC2.5 T-cells | Proliferation Assay | T-cell activation | [5] |

| T-cell Stimulation | 0.5 µg/mL | BDC2.5 CD4+ T-cells | IFNγ Secretion Assay | Increased IFNγ production | [6] |

| T-cell Stimulation | 5 µg/mL and 0.5 µg/mL | Antigen-specific NOD T-cell lines | Proliferation Assay | T-cell stimulation | [5] |

| T-cell Restimulation | 500 ng/mL | BDC2.5 T-cells | Proliferation Assay | T-cell restimulation | [7] |

| Immunization | Not specified | NOD mice | In vivo immunization | Induction of beta-cell antigen-specific immune response | [8] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

T-Cell Proliferation Assay

This protocol is designed to measure the proliferation of T-cells in response to stimulation with the this compound.

-

Cell Preparation: Isolate splenocytes from 9- to 10-week-old female, pre-diabetic NOD mice.

-

Cell Culture: Culture the splenocytes in appropriate media.

-

Stimulation: Add this compound to the cell cultures at desired concentrations (e.g., a serial dilution). A common concentration used is 0.1 µg/ml.[5]

-

Incubation: Incubate the cells for a specified period, typically 72 hours, to allow for proliferation.

-

Proliferation Measurement: Assess T-cell proliferation. This can be done using various methods, such as [3H]thymidine incorporation, where the amount of incorporated radioactivity is proportional to the amount of cell proliferation.

-

Data Analysis: Determine the EC50 values by curve fitting using appropriate software (e.g., GraphPad Prism).[5]

Cytokine Secretion Assay (IFNγ ELISA)

This protocol measures the production of Interferon-gamma (IFNγ) by T-cells upon stimulation.

-

Cell Co-culture: Co-culture purified CD4+CD25- T-cells from BDC2.5-NOD mice with bone marrow-derived dendritic cells (GM/DCs).

-

Peptide Pulsing: Pulse the GM/DCs with this compound peptide at a concentration of 0.5 μg/mL.[6]

-

Incubation: Culture the cells for 48 hours.[6]

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Quantify the amount of IFNγ in the supernatants using a standard ELISA kit.

In Vivo Immunization and T-Cell Response

This protocol describes the immunization of mice to study the in vivo T-cell response.

-

Animal Model: Use 6-week-old NOD mice.

-

Treatment (Optional): Administer experimental treatments, such as oral anti-CD3 monoclonal antibody or an isotype control, for five days.[8]

-

Immunization: Two days after treatment, immunize the mice with this compound in Complete Freund's Adjuvant (CFA).[8]

-

Cell Isolation: Ten days after immunization, isolate cells from the spleen and pancreatic lymph nodes.[8]

-

Restimulation and Analysis: Restimulate the isolated cells in vitro with the mimotope and analyze for proliferation and cytokine production (e.g., IL-17 and IFNγ).[8]

Visualizations

The following diagrams illustrate key processes related to the study of this compound.

Caption: Experimental workflow for studying T-cell activation by this compound.

Caption: Simplified signaling pathway of BDC2.5 T-cell receptor activation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BDC2.5 Mimotope 1040-63 - 1 mg [anaspec.com]

- 3. Selective immunotargeting of diabetogenic CD4 T cells by genetically redirected T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective immunotargeting of diabetogenic CD4 T cells by genetically redirected T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Mucosal administration of CD3-specific monoclonal antibody inhibits diabetes in NOD mice and in a preclinical mouse model transgenic for the CD3 epsilon chain - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: BDC2.5 Mimotope 1040-31

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of BDC2.5 mimotope 1040-31, a potent agonistic peptide for the diabetogenic T-cell clone BDC2.5. This mimotope is a critical tool in the study of autoimmune diabetes, particularly in the context of the non-obese diabetic (NOD) mouse model. The following protocols are designed to guide researchers in utilizing this peptide for T-cell activation, proliferation assays, and adoptive transfer studies.

Product Information

-

Function: A strongly agonistic peptide for the diabetogenic T-cell clone BDC2.5, capable of stimulating these cells.[1][3][4][5] It is specific for BDC2.5 TCR Tg+ (transgenic) T-cells.[1][2][3][5][6]

-

Application: Research in autoimmune diabetes.[5]

-

Storage: Delivered in lyophilized form and should be stored at or below -20°C.[2][3]

Experimental Protocols

In Vitro T-Cell Proliferation Assay

This protocol details the methodology for assessing the proliferation of BDC2.5 T-cells in response to stimulation with the 1040-31 mimotope.

a. Cell Preparation:

-

Isolate splenocytes from BDC2.5 TCR-transgenic mice to be used as the source of T-cells.[7]

-

For experiments requiring antigen-presenting cells (APCs), irradiate splenocytes from male NOD/shi mice.[7]

b. Assay Setup:

-

Plate BDC2.5 splenocytes (T-cells) at a density of 200 x 10³ cells per well in a 96-well plate. No additional APCs are typically required in this setup.[7]

-

Alternatively, for NOD experiments, use 100 x 10³ whole spleen cells from female NOD/shi mice as T-cells and 250 x 10³ irradiated male NOD/shi splenocytes as APCs per well.[7]

-

Prepare a serial dilution of the this compound peptide.[7]

c. Stimulation and Culture:

-

Add the diluted peptide to the cell cultures.

-

Incubate the plates for 72 hours.[7]

-

For the final 18 hours of culture, pulse the cells with 1 µCi of [³H]thymidine per well.[8]

d. Data Analysis:

-

Harvest the cells and measure the incorporated radioactivity using a scintillation counter.[7]

-

Determine the EC₅₀ values by curve fitting using appropriate software (e.g., GraphPad Prism).[7]

Quantitative Data Summary

| Parameter | Value | Reference |

| BDC2.5 T-cells / well | 200 x 10³ | [7] |

| NOD T-cells / well | 100 x 10³ | [7] |

| Irradiated APCs / well | 250 x 10³ | [7] |

| Incubation Time | 72 hours | [7] |

| [³H]thymidine Pulse | 0.5 µCi/well for the last 18 hours | [7][8] |

Adoptive Transfer of Diabetogenic T-Cells

This protocol describes the in vitro activation of BDC2.5 T-cells and their subsequent transfer into immunodeficient mice to induce diabetes.

a. T-Cell Activation:

-

Culture whole spleen cells from 7- to 8-week-old BDC2.5 TCR-transgenic mice in mouse T-cell medium.[7]

-

Stimulate the cells with the this compound at a specified concentration for 4 days.[7]

b. Adoptive Transfer:

-

On day 4, harvest the activated T-cells.

-

Inject 5 x 10⁶ activated cells intravenously into 6-week-old NOD/scid mice.[7]

c. Monitoring:

-

Monitor the recipient mice for the development of diabetes. The transfer of BDC2.5 T-cells stimulated with a superagonist peptide is known to induce diabetes in NOD/scid recipients.[7]

Experimental Parameters

| Parameter | Details | Reference |

| T-Cell Source | 7- to 8-week-old BDC2.5 TCR-transgenic mice | [7] |

| In Vitro Culture Duration | 4 days | [7] |

| Number of Cells Transferred | 5 x 10⁶ per mouse | [7] |

| Recipient Mice | 6-week-old NOD/scid mice | [7] |

Co-culture with Dendritic Cells for Cytokine Analysis

This protocol is for studying the interaction between BDC2.5 T-cells and dendritic cells (DCs) and the subsequent cytokine production.

a. Cell Preparation:

-

Purify CD4⁺CD25⁻ T-cells from BDC2.5-NOD mice.[8]

-

Generate bone marrow-derived dendritic cells (GM/DCs) from NOD mice.[8]

b. Co-culture Setup:

-

Incubate NOD GM/DCs (5 x 10³ cells/well) with the this compound peptide (0.5 µg/mL).[8]

-

Add the purified BDC2.5 T-cells (2 x 10⁴ cells/well) to the DC culture.[8]

c. Cytokine Measurement:

-

After 48 hours of co-culture, collect the supernatants.[8]

-

Quantify the concentration of cytokines, such as IFNγ, using ELISA.[8]

Quantitative Data for Co-culture

| Cell Type | Number of Cells / Well | Peptide Concentration | Incubation | Cytokine Measured | Reference |

| BDC2.5 T-cells | 2 x 10⁴ | 0.5 µg/mL | 48 hours | IFNγ | [8] |

| NOD GM/DCs | 5 x 10³ | 0.5 µg/mL | 48 hours | IFNγ | [8] |

Visualizations

Signaling Pathway

Caption: T-Cell Receptor signaling cascade initiated by this compound presentation.

Experimental Workflow

Caption: Workflow for T-cell proliferation and adoptive transfer experiments.

References

- 1. This compound - 1 mg [anaspec.com]

- 2. genscript.com [genscript.com]

- 3. This compound peptide [novoprolabs.com]

- 4. adooq.com [adooq.com]

- 5. AnaSpec Introduces 50 new Catalog Peptides and one new Fluorescent Dye | Technology Networks [technologynetworks.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. mdpi.com [mdpi.com]

Application Notes for In Vitro T-Cell Stimulation Using BDC2.5 Mimotope 1040-31

For Researchers, Scientists, and Drug Development Professionals

Introduction

The BDC2.5 mimotope 1040-31 is a potent synthetic peptide agonist for the diabetogenic CD4+ T-cell clone BDC2.5.[1][2][3][4][5][6][7] This mimotope is specific for T-cells expressing the BDC2.5 T-cell receptor (TCR) and is a valuable tool for studying the mechanisms of autoimmune diabetes (Type 1 Diabetes) in the Non-Obese Diabetic (NOD) mouse model.[1][2][3][4][5][6][7] In vitro stimulation of BDC2.5 T-cells with the 1040-31 peptide provides a robust and reproducible system for investigating T-cell activation, proliferation, cytokine production, and the evaluation of potential immunomodulatory therapies. These application notes provide detailed protocols for the use of this compound in common T-cell assays.

Principle of Action

The BDC2.5 TCR recognizes a specific peptide fragment presented by the MHC class II molecule I-A^g7 on the surface of antigen-presenting cells (APCs). The 1040-31 mimotope effectively mimics this natural ligand, leading to the activation of the BDC2.5 T-cell. This activation initiates a signaling cascade that results in cellular proliferation, differentiation into effector T-cells, and the secretion of cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2).

Data Presentation

The following tables summarize key quantitative parameters for the successful application of the this compound in various T-cell stimulation assays.

Table 1: Recommended Concentrations for this compound

| Parameter | Recommended Concentration | Notes |

| Stock Solution (Lyophilized Powder) | Reconstitute in sterile DMSO to a concentration of 1 mg/mL. Further dilute in sterile PBS or culture medium. | Store stock solutions at -20°C or below in single-use aliquots to avoid repeated freeze-thaw cycles. |

| Working Concentration | 0.1 - 10 µg/mL | The optimal concentration should be determined empirically for each experimental system. A common starting point is 0.5 µg/mL (500 ng/mL).[8][9] |

| Final DMSO Concentration in Culture | < 0.5% (v/v) | High concentrations of DMSO can be toxic to cells. |

Table 2: Cell Seeding Densities for T-Cell Assays

| Assay | Cell Type | Recommended Seeding Density | Plate Format |

| Proliferation Assay ([³H]-Thymidine) | BDC2.5 Splenocytes | 2 x 10⁵ cells/well | 96-well flat-bottom |

| ELISA / Cytokine Assay | BDC2.5 Splenocytes + APCs | 2 x 10⁵ T-cells + 5 x 10³ DCs/well | 96-well flat-bottom |

| Intracellular Cytokine Staining (Flow Cytometry) | BDC2.5 Splenocytes | 1-2 x 10⁶ cells/mL | 24-well or 96-well U-bottom |

Mandatory Visualizations

BDC2.5 T-Cell Receptor (TCR) Signaling Pathway

Caption: BDC2.5 TCR Signaling Pathway.

Experimental Workflow for In Vitro T-Cell Stimulation

Caption: Experimental Workflow for In Vitro T-Cell Stimulation.

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)

Materials:

-

This compound

-

Splenocytes from BDC2.5 TCR transgenic NOD mice

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

-

96-well flat-bottom tissue culture plates

-

[³H]-Thymidine

-

Cell harvester and scintillation counter

Procedure:

-

Prepare a single-cell suspension of splenocytes from BDC2.5 TCR transgenic mice.

-

Resuspend cells in complete RPMI-1640 medium to a final concentration of 2 x 10⁶ cells/mL.

-

Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well flat-bottom plate.

-

Prepare serial dilutions of the this compound in complete RPMI-1640 medium.

-

Add 100 µL of the peptide dilutions to the appropriate wells. For negative controls, add 100 µL of medium alone or a control peptide.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.

-

Pulse the cells by adding 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18-24 hours.

-

Harvest the cells onto filter mats using a cell harvester.

-

Measure the incorporation of [³H]-Thymidine using a scintillation counter. Data are typically expressed as counts per minute (CPM).

Protocol 2: Intracellular Cytokine Staining (ICS) for Flow Cytometry

Materials:

-

This compound

-

Splenocytes from BDC2.5 TCR transgenic NOD mice

-

Complete RPMI-1640 medium

-

24-well or 96-well U-bottom tissue culture plates

-

Brefeldin A or Monensin

-

Fixable viability dye

-

Fluorochrome-conjugated antibodies against murine surface markers (e.g., CD4, CD44, CD62L)

-

Fluorochrome-conjugated antibodies against murine intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α)

-

Fixation/Permeabilization buffer kit

-

Flow cytometer

Procedure:

-

Prepare a single-cell suspension of splenocytes and resuspend in complete RPMI-1640 medium at a concentration of 1-2 x 10⁶ cells/mL.

-

Add the cell suspension to the wells of a 24-well or 96-well plate.

-

Add the this compound to the desired final concentration (e.g., 0.5 µg/mL). Include appropriate negative (no peptide) and positive (e.g., Cell Stimulation Cocktail) controls.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a total of 6-24 hours.

-

For the final 4-6 hours of incubation, add a protein transport inhibitor such as Brefeldin A (e.g., at 10 µg/mL) to the culture to allow for intracellular cytokine accumulation.

-

Harvest the cells and wash with PBS.

-

Stain for surface markers and viability according to the antibody manufacturer's protocols.

-

Fix and permeabilize the cells using a commercial fixation/permeabilization kit.

-

Stain for intracellular cytokines with fluorochrome-conjugated antibodies.

-

Wash the cells and resuspend in an appropriate buffer for flow cytometry analysis.

-

Acquire data on a flow cytometer and analyze the percentage of cytokine-producing cells within the CD4+ T-cell population.

Expected Results

-

Proliferation: A dose-dependent increase in [³H]-Thymidine incorporation is expected in BDC2.5 T-cells stimulated with 1040-31 mimotope compared to unstimulated controls.

-

Cytokine Production: Increased levels of pro-inflammatory cytokines such as IFN-γ and IL-2 should be detectable in the culture supernatants (by ELISA) or intracellularly (by flow cytometry) in stimulated BDC2.5 T-cells.

-

Activation Marker Upregulation: Flow cytometry analysis should reveal an upregulation of activation markers such as CD25, CD44, and CD69, and a downregulation of the naive T-cell marker CD62L on the surface of stimulated CD4+ T-cells.

Troubleshooting

-

Low T-cell response:

-

Verify the viability of the splenocytes.

-

Titrate the concentration of the 1040-31 mimotope.

-

Ensure the peptide has been stored and reconstituted correctly.

-

Optimize the incubation time.

-

-

High background in negative controls:

-

Ensure proper washing steps during cell preparation and staining.

-

Check for potential contamination of reagents or cell cultures.

-

Use appropriate isotype controls for flow cytometry.

-

-

Cell death:

-

Ensure the final DMSO concentration is below 0.5%.

-

Handle cells gently during all procedures.

-

Use a viability dye to exclude dead cells from the analysis.

-

Conclusion

The this compound is a powerful reagent for the in vitro stimulation of diabetogenic T-cells. The protocols outlined in these application notes provide a framework for conducting robust and reproducible experiments to study T-cell function in the context of autoimmune diabetes. Optimization of specific parameters may be required for individual experimental setups.

References

- 1. US7722862B2 - Regulatory T cells suppress autoimmunity - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. med.virginia.edu [med.virginia.edu]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Intracellular Flow Cytometry Staining Protocol [protocols.io]

- 6. This compound - 1 mg [anaspec.com]

- 7. innopep.com [innopep.com]

- 8. Role of the p38 MAPK/C/EBPβ Pathway in the Regulation of Phenotype and IL-10 and IL-12 Production by Tolerogenic Bone Marrow-Derived Dendritic Cells [mdpi.com]

- 9. diabetesjournals.org [diabetesjournals.org]

Application Notes and Protocols for BDC2.5 Mimotope 1040-31 T-Cell Proliferation Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction: The BDC2.5 T-cell receptor (TCR) transgenic mouse is a widely used model for studying the mechanisms of autoimmune type 1 diabetes. The T-cells from these mice recognize an unknown autoantigen presented by the MHC class II molecule I-Ag7. The mimotope 1040-31 is a synthetic peptide that acts as a superagonist for the BDC2.5 TCR, potently stimulating the proliferation of BDC2.5 T-cells. This T-cell proliferation assay is a crucial in vitro tool for investigating the cellular and molecular mechanisms of T-cell activation, tolerance, and the efficacy of potential immunomodulatory therapies for type 1 diabetes.

These application notes provide a detailed protocol for performing a BDC2.5 mimotope 1040-31 T-cell proliferation assay, along with data presentation guidelines and a visualization of the experimental workflow and the relevant signaling pathway.

Data Presentation

Quantitative data from the T-cell proliferation assay should be summarized in a clear and structured format to allow for easy comparison between experimental conditions.

Table 1: Example Data Summary for BDC2.5 T-Cell Proliferation

| Experimental Group | Mimotope 1040-31 Conc. (µg/mL) | Mean Proliferation (CPM) | Std. Deviation (CPM) | Proliferation Index (CFSE/CTV) | % Divided Cells (CFSE/CTV) |

| Unstimulated Control | 0 | 500 | 75 | 1.2 | 5 |

| Test Compound A | |||||

| Group 1 | 0.1 | 25,000 | 2,100 | 8.5 | 92 |

| Group 2 | 1.0 | 60,000 | 5,500 | 15.2 | 98 |

| Group 3 | 10.0 | 65,000 | 6,200 | 16.1 | 99 |

| Test Compound B | |||||

| Group 1 | 0.1 | 15,000 | 1,800 | 6.3 | 85 |

| Group 2 | 1.0 | 40,000 | 4,100 | 12.1 | 95 |

| Group 3 | 10.0 | 42,000 | 4,500 | 12.5 | 96 |

*CPM = Counts Per Minute (for [3H]-Thymidine incorporation assays) *CFSE/CTV = Carboxyfluorescein succinimidyl ester / CellTrace™ Violet (for dye dilution assays)

Experimental Protocols

This section details the methodologies for the key experiments involved in the BDC2.5 T-cell proliferation assay.

Isolation of BDC2.5 CD4+ T-Cells and Antigen Presenting Cells (APCs)

Materials:

-

Spleen and lymph nodes from BDC2.5 TCR transgenic NOD mice

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (complete RPMI)

-

CD4+ T-cell isolation kit (e.g., MACS beads or other negative selection kits)

-

CD11c+ dendritic cell (DC) isolation kit (optional, for purified APCs)

-

Ammonium-Chloride-Potassium (ACK) lysis buffer

Protocol:

-

Aseptically harvest spleens and pancreatic lymph nodes from BDC2.5 TCR transgenic mice.

-

Prepare single-cell suspensions by mechanical disruption through a 70 µm cell strainer.

-

Lyse red blood cells using ACK lysis buffer, if necessary.

-

Isolate CD4+ T-cells using a negative selection kit according to the manufacturer's instructions to obtain untouched T-cells.

-

For APCs, T-cell depleted splenocytes can be used. Irradiate the T-cell depleted splenocytes (3000 rads) to prevent their proliferation.

-

Alternatively, for a more defined system, dendritic cells (DCs) can be isolated from the spleens of non-transgenic NOD mice using a CD11c+ isolation kit.

T-Cell Proliferation Assay using [3H]-Thymidine Incorporation

This is a classic method to measure T-cell proliferation based on the incorporation of radiolabeled thymidine into the DNA of dividing cells.

Materials:

-

Isolated BDC2.5 CD4+ T-cells (responder cells)

-

Irradiated T-cell depleted splenocytes (APCs)

-

This compound peptide

-

Complete RPMI medium

-

96-well flat-bottom culture plates

-

[3H]-Thymidine

-

Cell harvester and scintillation counter

Protocol:

-

Plate 2 x 105 BDC2.5 CD4+ T-cells per well in a 96-well plate.

Application Notes and Protocols for Adoptive Transfer of BDC2.5 T-Cells with 1040-31 Mimotope

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adoptive transfer of BDC2.5 T-cells into non-obese diabetic (NOD) mice is a widely utilized and powerful model for studying the pathogenesis of Type 1 Diabetes (T1D) and for evaluating potential immunotherapies. BDC2.5 T-cells are CD4+ T-cells that express a transgenic T-cell receptor (TCR) recognizing an autoantigen presented by pancreatic β-cells, leading to their destruction. The 1040-31 mimotope is a synthetic peptide that acts as a strong agonist for the BDC2.5 TCR, making it an invaluable tool for in vitro activation and expansion of these diabetogenic T-cells.[1][2][3]

These application notes provide a comprehensive overview of the experimental workflow, from the isolation of BDC2.5 T-cells to their adoptive transfer and subsequent analysis. Detailed protocols for key experiments are provided, along with quantitative data to guide experimental design and interpretation. Additionally, signaling pathways and experimental workflows are visualized to enhance understanding.

Data Presentation

Table 1: In Vitro Proliferation of BDC2.5 T-Cells in Response to 1040-31 Mimotope

| Treatment Condition | Proliferation (Counts Per Minute - CPM) | Reference |

| BDC2.5 T-cells + M0 Macrophages + 1040-31 Mimotope | 32807 ± 7911 | [4] |

| BDC2.5 T-cells + M2r Macrophages + 1040-31 Mimotope | 16518 ± 3333 | [4] |

| BDC2.5 T-cells + Peptide-pulsed LPS-stimulated GM/DCs (Vehicle) | ~15000 | [5] |

| BDC2.5 T-cells + Peptide-pulsed LPS-stimulated GM/DCs (SB203580) | ~30000 | [5] |

Table 2: In Vivo Diabetes Incidence Following Adoptive Transfer of BDC2.5 T-Cells

| Transferred Cells | Recipient Mice | Diabetes Incidence | Mean Onset (Days) | Reference |

| 1 x 10^6 Naïve BDC2.5 CD4+CD62L+ T-cells | NOD.SCID | 100% | 11 | [6] |

| 5 x 10^5 Naïve BDC2.5 T-cells | NOD.Rag1-/- | 100% | 13 ± 1.2 | |

| 5 x 10^5 In Vitro Pre-activated BDC2.5 T-cells | NOD.Rag1-/- | 100% | ~8 | [7] |

| 6 x 10^6 In Vitro Pre-activated BDC2.5 T-cells | NOD.Rag1-/- | 100% | ~6 | [7] |

| 3.5 x 10^5 Activated BDC2.5 T-cells | NOD.RAG-/- | 100% | ~10 | [8] |

| 3.5 x 10^5 Activated BDC2.5 T-cells + BDC2.5 Tregs (1:1) | NOD.RAG-/- | 0% | >40 | [8] |

Table 3: Cytokine Production by BDC2.5 T-Cells Following Stimulation

| Stimulation Condition | Cytokine | Concentration/Response | Reference |

| BDC2.5 T-cells + 1040-31 Mimotope-pulsed GM/DCs (Vehicle) | IFN-γ | ~2000 pg/mL | [5] |

| BDC2.5 T-cells + 1040-31 Mimotope-pulsed GM/DCs (SB203580) | IFN-γ | ~4000 pg/mL | [5] |

| BDC2.5 T-cells stimulated with p79 mimotope | IFN-γ | High secretion | [9] |

| BDC2.5 T-cells stimulated with p79 mimotope | IL-10 | Biased towards IL-10 production | [9] |

| BDC2.5 T-cells + 1040-31 Mimotope | IL-2 | Production suppressed by Tregs | [10] |

Experimental Protocols

Protocol 1: Isolation of Naïve BDC2.5 CD4+ T-Cells

This protocol describes the isolation of naïve BDC2.5 CD4+ T-cells from the spleen and lymph nodes of BDC2.5 TCR transgenic mice.

Materials:

-

BDC2.5 TCR transgenic NOD mice (6-8 weeks old)

-

70% Ethanol

-

Phosphate-Buffered Saline (PBS)

-

Complete RPMI-1640 medium

-

FACS buffer (PBS with 2% FBS)

-

Antibodies: Anti-CD4, Anti-TCR Vβ4, Anti-CD62L, Anti-CD25

-

Cell strainer (70 µm)

-

FACS tube

-

Flow cytometer

Procedure:

-

Euthanize BDC2.5 donor mice and sterilize the abdomen with 70% ethanol.

-

Aseptically harvest spleens and pancreatic lymph nodes.

-

Generate single-cell suspensions by gently disrupting the tissues through a 70 µm cell strainer with a syringe plunger into a petri dish containing PBS.

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in FACS buffer.

-

Stain the cells with fluorescently labeled antibodies against CD4, TCR Vβ4, CD62L, and CD25.

-

Isolate naïve BDC2.5 T-cells (CD4+TCR Vβ4+CD62L+CD25-) using a flow cytometer.

-

Resuspend the sorted cells in sterile PBS for immediate use or in complete RPMI-1640 for in vitro culture.

Protocol 2: In Vitro Activation of BDC2.5 T-Cells with 1040-31 Mimotope

This protocol details the in vitro activation of isolated BDC2.5 T-cells using the 1040-31 mimotope.

Materials:

-

Isolated naïve BDC2.5 CD4+ T-cells

-

Complete RPMI-1640 medium

-

1040-31 mimotope peptide (e.g., from Anaspec, AS-62756)

-

Irradiated splenocytes from NOD mice (Antigen Presenting Cells - APCs)

-

T-cell culture plates (96-well, flat-bottom)

-

[3H]-Thymidine (for proliferation assay)

-

ELISA kits for cytokine measurement (e.g., IFN-γ, IL-2)

Procedure:

-

Prepare APCs by irradiating splenocytes from non-transgenic NOD mice.

-

Plate the irradiated APCs in a 96-well plate.

-

Add the 1040-31 mimotope to the wells at a final concentration of 0.1-10 µg/mL.[7]

-

Add the isolated naïve BDC2.5 T-cells to the wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

-

For Proliferation Assay: 18 hours before harvesting, add 1 µCi of [3H]-Thymidine to each well. Harvest the cells and measure thymidine incorporation using a scintillation counter.

-

For Cytokine Analysis: After 48 hours of culture, collect the supernatant and measure cytokine concentrations using ELISA kits according to the manufacturer's instructions.[5]

Protocol 3: Adoptive Transfer of BDC2.5 T-Cells

This protocol outlines the procedure for the intravenous injection of BDC2.5 T-cells into recipient mice to induce diabetes.

Materials:

-

Naïve or in vitro-activated BDC2.5 T-cells

-

NOD.SCID or NOD.Rag1-/- recipient mice (6-8 weeks old)

-

Sterile PBS

-

1 mL syringe with a 27-gauge needle

-

Heating lamp

-

Mouse restrainer

Procedure:

-

Resuspend the desired number of BDC2.5 T-cells in sterile PBS. A typical injection volume is 100-200 µL.

-

Warm the recipient mice under a heating lamp to dilate the tail veins.

-

Place the mouse in a restrainer.

-

Disinfect the tail with an alcohol wipe.

-

Inject the T-cell suspension intravenously into one of the lateral tail veins.

-

Monitor the mice for signs of diabetes starting from day 5 post-transfer.

Protocol 4: Monitoring of Diabetes

This protocol describes how to monitor the recipient mice for the onset of diabetes.

Materials:

-